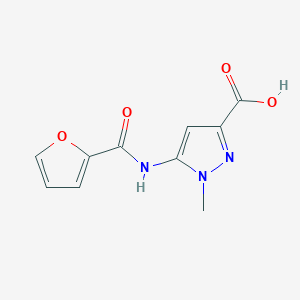
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furan derivatives with various functional groups.
科学的研究の応用
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the pyrazole moiety.
1-Methyl-1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the furan moiety.
Furan-2,5-dicarboxamide: Contains two carboxamide groups on the furan ring.
Uniqueness
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of both furan and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
生物活性
5-(Furan-2-carboxamido)-1-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1174308-67-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Biological Activities
The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. Below is a detailed examination of these activities.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives, including this compound, possess significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 μM | 0.01 μM | 344.56 |
This selectivity index indicates that the compound may be a more effective inhibitor of COX-2 compared to COX-1, suggesting it could be a safer option for treating inflammatory conditions with fewer gastrointestinal side effects .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicate its potency relative to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 30 |
| K. pneumoniae | 45 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
Recent literature reviews have compiled data on various pyrazole derivatives, emphasizing their pharmacological profiles:
- A study reported that certain pyrazole derivatives showed significant activity against inflammatory models in rats with minimal side effects on gastric tissue .
- Another investigation indicated that modifications to the pyrazole structure could enhance its anticancer activity, warranting further exploration of this specific compound's potential .
特性
IUPAC Name |
5-(furan-2-carbonylamino)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-13-8(5-6(12-13)10(15)16)11-9(14)7-3-2-4-17-7/h2-5H,1H3,(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDJBSYRIDMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














